4H,6H,7H-thieno[3,2-c]pyran
Description
Properties
CAS No. |
865187-86-6 |
|---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Significance of Thienopyran Ring Systems in Chemical Research
Thienopyran ring systems, which are heterocyclic compounds containing a thiophene (B33073) ring fused to a pyran ring, are of considerable interest in medicinal chemistry and materials science. ontosight.aifishersci.pt These scaffolds are considered privileged structures due to their ability to interact with a wide range of biological targets. The fusion of the electron-rich thiophene ring with the pyran ring creates a unique electronic and structural environment, leading to a diverse array of pharmacological properties.
Thienopyran derivatives have been investigated for a variety of biological activities, including their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov For instance, certain thieno[2,3-c]pyran and 5-morpholino-7H-thieno[3,2-b]pyran-7-ones have been identified as PI3K inhibitors, which are crucial in cancer research. rsc.org The versatility of the thienopyran scaffold allows for the synthesis of a wide range of derivatives with tailored properties, making it a valuable tool in drug discovery and development. chemshuttle.comresearchgate.net
Overview of Fused Thiophene and Pyran Scaffolds
The synthesis of these fused scaffolds often involves multi-step reactions, starting from simpler thiophene (B33073) or pyran precursors. nih.govresearchgate.net Researchers have developed various synthetic strategies to construct the thienopyran core, allowing for the introduction of different substituents and functional groups. researchgate.net This chemical flexibility is crucial for fine-tuning the properties of the resulting molecules for specific applications, such as in the development of organic electronic materials. rsc.org
Structural Context of 4h,6h,7h Thieno 3,2 C Pyran Within Thienopyrans
Strategies for Thieno[3,2-c]pyran Core Formation
The formation of the bicyclic thieno[3,2-c]pyran structure is primarily achieved by constructing the pyran ring onto a pre-existing thiophene moiety. This can be accomplished through various cyclization strategies and multicomponent reactions that assemble the core in a single step.
The fusion of a pyran ring onto a thiophene precursor is a common and effective strategy. This often involves intramolecular cyclization of a suitably functionalized thiophene derivative.
One prominent method involves the palladium-catalyzed cross-coupling of a thiophene carboxylic acid with a terminal alkyne, followed by a cyclization step. For example, the reaction of 2-bromothiophene-3-carboxylic acid with terminal alkynes can be used to synthesize 6-substituted thieno[3,2-c]pyran-4-ones. aurigeneservices.com This coupling-cyclization process occurs in a regioselective manner, exclusively furnishing the six-membered pyranone ring. aurigeneservices.com A similar strategy employs the coupling of 3-iodothiophene-2-carboxylic acid with terminal alkynes to produce thieno[2,3-c]pyran-7-ones. aurigeneservices.com
In a different approach, palladium-catalyzed carbonylative double cyclization of thiophenecarboxylic acids that have an ω-hydroxyalkynyl substituent can produce fused pyranone systems. mdpi.com This process involves an initial cyclization from the carboxylic group followed by cyclocarbonylation to yield complex heterocyclic structures like 3,4-dihydro-1H,6H-pyrano[4,3-b]thieno[3,2-d]pyran-1,6-diones. mdpi.com
Furthermore, thieno[3,2-c]pyran-4-ones can serve as intermediates for further transformations. For instance, the reaction of methyl 3-amino-4-oxo-6-(p-tolyl)-4H-thieno[3,2-c]pyran-2-carboxylate with hydrazine (B178648) hydrate (B1144303) leads to the formation of N-aminothieno[3,2-c]pyridin-4-ones, demonstrating a ring transformation reaction where the pyranone is converted to a pyridinone. researchgate.net
Multicomponent reactions (MCRs) provide a highly efficient route to complex molecules like thienopyrans in a single synthetic operation, aligning with the principles of atom economy and procedural simplicity. semanticscholar.org These reactions are particularly valuable for generating libraries of compounds for further study. acs.org
A notable MCR for synthesizing the related 4H-pyran scaffold involves the condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (like benzoylacetone), and an active methylene (B1212753) reagent (such as malononitrile (B47326) or ethyl cyanoacetate). semanticscholar.org This strategy has been adapted for the synthesis of complex fused systems. For instance, thieno[3,2-c]pyran-4-one based molecules have been synthesized via a multi-step sequence that begins with a Gewald reaction, a type of MCR, to construct the initial thiophene ring. researchgate.net
The use of ionic liquids as reaction media can further enhance MCRs for pyran synthesis. For example, the three-component condensation of an aromatic aldehyde, malononitrile, and a C-H acid in the presence of a basic ionic liquid like [BMIM][OH] can effectively produce 4H-pyran derivatives. semanticscholar.org When dimedone is used as the 1,3-dicarbonyl component in ionic liquids such as [BMIM][BF4], the corresponding tetrahydrobenzo[b]pyran derivatives are formed, often without the need for an additional catalyst. semanticscholar.org
In recent years, the principles of green chemistry—such as waste prevention, use of safer solvents, and energy efficiency—have been increasingly applied to the synthesis of heterocyclic compounds. nih.govyoutube.com These approaches aim to reduce the environmental impact of chemical processes. mdpi.comnih.gov
Water is an attractive solvent for organic synthesis due to its non-flammability, low cost, and environmental benignity. researchgate.net An efficient, one-pot, green synthetic strategy for preparing 3-amino/hydroxy thieno[3,2-c]pyrans has been developed using water as the solvent. rsc.orgpolimi.itnih.gov This method involves the reaction of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles or carboxylates with methyl thioglycolate. researchgate.netrsc.org The reaction proceeds in high yields (65–95%) and offers the significant advantage of a simple workup, where the product can often be purified by just washing with water, eliminating the need for column chromatography. polimi.itnih.gov Furthermore, the aqueous reaction medium can be recovered and reused for up to six cycles with only a minimal loss in product yield. rsc.orgpolimi.it The use of surfactants can create an organized medium in the aqueous phase, which helps to concentrate the organic substrates and enhance the reaction rate. researchgate.netrsc.org
Table 1: On-Water Synthesis of 3-amino-4H-thieno[3,2-c]pyran-2-carboxylates
| Entry | Aryl Group (Ar) | Base | Yield (%) nih.gov | Time (h) nih.gov |
|---|---|---|---|---|
| 1 | C6H5 | Et3N | 85 | 4 |
| 2 | 4-MeC6H4 | Et3N | 92 | 4 |
| 3 | 4-MeOC6H4 | Et3N | 95 | 4 |
| 4 | 4-ClC6H4 | Et3N | 90 | 5 |
| 5 | 4-FC6H4 | Et3N | 88 | 5 |
| 6 | 4-BrC6H4 | Et3N | 91 | 5 |
The avoidance of heavy metal catalysts is a core principle of green chemistry, as it prevents contamination of products and the environment. rsc.orgrsc.org Metal-free catalysis has emerged as a sustainable alternative for many organic transformations. nih.govmdpi.com
The on-water synthesis of thieno[3,2-c]pyrans is a prime example of a metal-free approach. researchgate.net The reaction proceeds efficiently using only a catalytic amount of an organic base, such as triethylamine (B128534) (Et3N), in an aqueous medium without any metal catalyst. nih.govrsc.org This method provides a sustainable and high-yielding pathway to functionalized thieno[3,2-c]pyrans. nih.gov The development of such metal-free catalytic systems is a significant advancement, offering a cleaner and often more cost-effective route to valuable heterocyclic compounds. nih.gov
Green Chemistry Approaches in Thienopyran Synthesis
Functionalization and Derivatization Techniques
Once the core thieno[3,2-c]pyran scaffold is constructed, further functionalization and derivatization can be carried out to modify its properties. These modifications are crucial for tuning the molecule for specific applications.
A key strategy involves palladium-mediated C-C bond-forming reactions to introduce substituents onto the heterocyclic framework. For example, functionalization at the C-7 position of the thieno[3,2-c]pyran-4-one system has been achieved using this method. researchgate.net This approach allows for the introduction of various aryl or alkyl groups.
Derivatization can also be achieved through standard chemical transformations of existing functional groups. Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate, for example, can undergo several reactions:
Oxidation: The thiophene sulfur can be oxidized to form the corresponding sulfoxide (B87167) or sulfone.
Reduction: The ester group can be reduced.
Substitution: The amino or carboxylate groups can undergo nucleophilic substitution to introduce a variety of functional groups.
Furthermore, the bromine atom on derivatives like (1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine serves as a handle for cross-coupling reactions, while the amine group allows for easy derivatization.
Introduction of Substituents via Nucleophilic Substitution
Nucleophilic substitution reactions are a fundamental tool for the derivatization of the thieno[3,2-c]pyran core. These reactions involve the displacement of a leaving group on the heterocyclic system by a nucleophile, allowing for the introduction of a wide array of functional groups. The reactivity of the thienopyran system towards nucleophilic attack is influenced by the position of the leaving group and the electronic nature of the nucleophile.
Research has demonstrated that the thieno[3,2-c]pyran ring system can undergo nucleophilic substitution, often targeting a halogenated precursor. For instance, a bromine atom can be strategically introduced onto the pyran or thiophene ring, which then serves as a handle for substitution with various nucleophiles. This approach provides a versatile pathway to a library of substituted thienopyrans.
In a typical reaction, a bromo-substituted thieno[3,2-c]pyran derivative is treated with a suitable nucleophile, such as an amine or an alcohol, often in the presence of a base. The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism if the substitution occurs on the aromatic thiophene ring. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring can facilitate this process. masterorganicchemistry.com
| Reactant | Nucleophile | Product | Reference |
| Bromo-substituted thieno[3,2-c]pyran | Amine | Amino-thieno[3,2-c]pyran | |
| Bromo-substituted thieno[3,2-c]pyran | Alcohol | Alkoxy-thieno[3,2-c]pyran |
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. organicchemistrytutor.com In the context of thieno[3,2-c]pyran chemistry, this reaction allows for the introduction of amino groups, often at a specific position, by first forming an imine or enamine intermediate from a ketone or aldehyde precursor, which is then reduced in situ.
The process typically involves the reaction of a ketone derivative of the thieno[3,2-c]pyran system with a primary or secondary amine under mildly acidic conditions to form an iminium ion. This intermediate is then reduced by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding amine. organicchemistrytutor.com The choice of the reducing agent is crucial; milder reagents like NaBH₃CN are often preferred as they selectively reduce the iminium ion without affecting the carbonyl group of the starting material. organicchemistrytutor.com
This methodology has been successfully applied to the synthesis of various amino-substituted thieno[3,2-c]pyran derivatives. For example, a 4-oxo-thieno[3,2-c]pyran can be converted to a 4-amino derivative through a reductive amination protocol.
| Carbonyl Precursor | Amine | Reducing Agent | Product | Reference |
| 4-oxo-thieno[3,2-c]pyran | Primary Amine | NaBH₃CN | 4-alkylamino-thieno[3,2-c]pyran | |
| 4-oxo-thieno[3,2-c]pyran | Secondary Amine | NaBH₃CN | 4-dialkylamino-thieno[3,2-c]pyran |
C-C Bond Forming Reactions
Carbon-carbon bond-forming reactions are central to the elaboration of the thieno[3,2-c]pyran skeleton, enabling the introduction of various carbon-based substituents and the construction of more complex molecular architectures.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction has proven to be a valuable tool in the synthesis of functionalized thieno[3,2-c]pyran derivatives. researchgate.netnih.govbgu.ac.il The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org
In the synthesis of thieno[3,2-c]pyran-4-one based molecules, a multi-step sequence involving a Sonogashira coupling has been employed. researchgate.netnih.govbgu.ac.il This step is crucial for introducing an alkynyl group, which can then be further manipulated, for instance, through a subsequent iodocyclization to form the fused pyranone ring. researchgate.netnih.govbgu.ac.il
| Aryl/Vinyl Halide | Terminal Alkyne | Catalyst System | Product | Reference |
| Iodo-thiophene derivative | Various terminal alkynes | PdCl₂(PPh₃)₂/CuI/Et₃N | Alkynyl-thiophene intermediate | researchgate.netnih.govbgu.ac.il |
| 7-Iodo-thieno[3,2-c]pyran-4-one | Phenylacetylene | Pd(PPh₃)₄/CuI | 7-(Phenylethynyl)thieno[3,2-c]pyran-4-one | researchgate.net |
Beyond the Sonogashira reaction, a variety of other palladium-mediated cross-coupling reactions are instrumental in the functionalization of the thieno[3,2-c]pyran system. researchgate.netnih.govbgu.ac.il These reactions allow for the formation of C-C bonds with a high degree of control and functional group tolerance.
Palladium-catalyzed reactions such as Suzuki, Heck, and Stille couplings can be utilized to introduce aryl, vinyl, or other organic fragments onto the thienopyran scaffold. bgu.ac.il For example, a 7-iodo-thieno[3,2-c]pyran-4-one can serve as a substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of 7-substituted derivatives. researchgate.netnih.govbgu.ac.il
| Substrate | Coupling Partner | Catalyst | Product | Reference |
| 7-Iodo-thieno[3,2-c]pyran-4-one | Arylboronic acid (Suzuki) | Pd catalyst | 7-Aryl-thieno[3,2-c]pyran-4-one | bgu.ac.il |
| 7-Iodo-thieno[3,2-c]pyran-4-one | Alkene (Heck) | Pd catalyst | 7-Vinyl-thieno[3,2-c]pyran-4-one | bgu.ac.il |
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the construction of the thieno[3,2-c]pyran ring system or for its use as a building block in the synthesis of more complex polycyclic structures.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Thieno[3,2-c]pyran-3-ones, which can be considered stable derivatives of 2,3-dimethylenethiophene, can act as the diene component in Diels-Alder reactions. researchgate.net
When heated with alkynes (dienophiles), these thienopyranones undergo a Diels-Alder reaction, which, after the extrusion of carbon dioxide, leads to the formation of benzothiophenes. researchgate.net The regioselectivity of this reaction can vary depending on the nature of the substituents on the alkyne. researchgate.net Furthermore, intramolecular Diels-Alder reactions of suitably substituted thieno[2,3-c]pyran-3-ones have been shown to yield cycloalka[g]- and cycloalka[e]benzothiophenes. researchgate.net
| Diene | Dienophile | Product | Reference |
| Thieno[3,2-c]pyran-3-one | Alkyne | Benzothiophene (after CO₂ loss) | researchgate.net |
| Substituted thieno[2,3-c]pyran-3-one | Intramolecular alkyne | Cycloalka[g]- or cycloalka[e]benzothiophene | researchgate.net |
Rh(III)-Catalyzed Formal [4+2] Cycloadditions
The construction of the pyran ring fused to a thiophene core can be elegantly achieved through transition metal-catalyzed reactions. Rhodium(III)-catalyzed formal [4+2] cycloadditions have emerged as a powerful tool for synthesizing fused pyrone derivatives. While a direct synthesis of the saturated this compound system via this method is not extensively documented, the synthesis of related unsaturated lactone derivatives provides significant insight into this approach.
Research has demonstrated the efficacy of Rh(III)-catalyzed formal [4+2] cycloadditions between thienopyridine or thieno[2,3-b]pyrazine (B153567) carboxylic acids and internal alkynes. acs.org This reaction, triggered by C-H activation with the carboxylic acid group acting as a directing group, leads to the formation of tricyclic α-pyrones. figshare.com For instance, the reaction of thieno[2,3-b]quinoline-2-carboxylic acid with various internal alkynes, catalyzed by [RhCp*Cl₂]₂ with Ag₂CO₃ as a base and AgSbF₆ as an additive, yields 3,4-disubstituted-1H-pyrano[4′,3′:4,5]thieno[2,3-b]quinolin-1-ones in good to high yields (50–85%). ipb.pt
The general mechanism for this transformation involves the coordination of the directing group to the Rh(III) center, followed by C-H bond activation to form a rhodacycle intermediate. Subsequent insertion of the alkyne into the Rh-C bond and reductive elimination furnishes the fused pyrone ring and regenerates the active Rh(I) catalyst, which is then reoxidized to Rh(III) to continue the catalytic cycle. researchgate.net This methodology highlights a rapid and efficient pathway to complex heterocyclic systems under relatively mild conditions.
Table 1: Examples of Rh(III)-Catalyzed Formal [4+2] Cycloaddition for Thieno-fused Pyrone Synthesis
| Thieno-Substrate | Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thieno[2,3-b]quinoline-2-carboxylic acid | Diphenylacetylene | [RhCpCl₂]₂, Ag₂CO₃, AgSbF₆ | 3,4-Diphenyl-1H-pyrano[4′,3′:4,5]thieno[2,3-b]quinolin-1-one | 85 | ipb.pt |
| Thieno[2,3-b]quinoline-2-carboxylic acid | 1-Phenyl-1-propyne | [RhCpCl₂]₂, Ag₂CO₃, AgSbF₆ | 3-Methyl-4-phenyl-1H-pyrano[4′,3′:4,5]thieno[2,3-b]quinolin-1-one | 75 | ipb.pt |
| Thieno[2,3-b]quinoline-2-carboxylic acid | 4-Octyne | [RhCp*Cl₂]₂, Ag₂CO₃, AgSbF₆ | 3,4-Dipropyl-1H-pyrano[4′,3′:4,5]thieno[2,3-b]quinolin-1-one | 60 | ipb.pt |
Post-Cyclization Modifications
Once the this compound core is established, further functionalization can be achieved through a variety of chemical transformations. These modifications are crucial for tuning the molecule's properties for various applications.
Amidation and Alkylation Reactions
The presence of functional groups, such as an amino group on the thiophene ring, allows for straightforward amidation and alkylation reactions. For example, the amino group of ethyl 2-amino-4,5-dihydro-7H-thieno[2,3-c]pyran-3-carboxylates can react with various isothiocyanates to form the corresponding 2-N-thioureido derivatives. naturalspublishing.com These thiourea (B124793) derivatives can then be cyclized under basic conditions to form thieno[2,3-d]pyrimidinones. naturalspublishing.com
Similarly, direct alkylation of related thieno[b]pyrrolone systems has been reported, where treatment with sodium hydride and an alkyl halide leads to N-alkylation. ipb.pt For the this compound system, a derivative like methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate can undergo acylation with reagents like chloroacetyl chloride, providing a handle for further synthetic diversification. researchgate.net
Halogenation (e.g., Bromination, Iodination)
Halogenation of the thieno[3,2-c]pyran scaffold introduces a versatile functional group for subsequent cross-coupling reactions. The thiophene ring is susceptible to electrophilic substitution, and conditions can be controlled to achieve regioselective halogenation.
Bromination: Bromination of thieno[3,2-c]pyridine-4,6(5H,7H)-dione derivatives has been accomplished using elemental bromine in chloroform (B151607) at low temperatures. rsc.org For example, the reaction of (7Z,7'Z)-7,7'-(3,8-didodecyl-2,7-dioxo-2,3,7,8-tetrahydroindolo[7,6-g]indole-1,6-diylidene)bis(5-(2-octyldodecyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione) with bromine at 0 °C, followed by warming to room temperature, yielded the corresponding 2-bromo derivative. rsc.org
Iodination: Iodination can be achieved using various reagents and conditions. A study on the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes involved the iodination of 4-chloromethylthiophene-2-carbaldehyde with N-iodosuccinimide (NIS) under solvent-free conditions. researchgate.net Another approach involves the iodocyclization of 3-alkynylthiophene-2-carboxamides using iodine and potassium carbonate in a deep eutectic solvent to produce 4-iodo-7H-thieno[2,3-c]pyran-7-imines. researchgate.net Furthermore, a multi-step synthesis of thieno[3,2-c]pyran-4-one based molecules included a Sandmeyer-type iodination as a key step. researchgate.net
Ring-Opening and Cyclocondensation Transformations
The pyran ring of the this compound system can undergo ring-opening reactions under specific conditions, leading to intermediates that can be trapped or can undergo subsequent cyclocondensation to form new heterocyclic systems.
A notable example is the ring opening of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates when treated with an alkoxide ion like sodium methoxide. rsc.org This reaction leads to the formation of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates. This transformation demonstrates the lability of the pyranone ring to nucleophilic attack, providing a versatile thiophene-based intermediate for further synthetic elaboration.
Furthermore, the treatment of ethyl 2-amino-4,5-dihydro-7H-thieno[2,3-c]pyran-3-carboxylates with isothiocyanates followed by intramolecular cyclization with aqueous alcoholic potassium hydroxide (B78521) leads to the formation of thieno[2,3-d]pyrimidines, showcasing a ring-opening of the pyran followed by a cyclocondensation to a new heterocyclic system. naturalspublishing.com
Enantioselective Synthesis and Chiral Resolution Approaches
The development of synthetic routes to enantiomerically pure this compound derivatives is of significant interest, particularly for applications in medicinal chemistry. This can be achieved through enantioselective synthesis or by resolution of racemic mixtures.
Stereocontrol in Ring Formation
Achieving stereocontrol during the formation of the pyran ring is a key strategy for obtaining enantiomerically enriched products. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 4H-pyrans.
For instance, highly functionalized chiral 4H-pyran derivatives have been prepared through a formal [4+2] annulation process involving electron-deficient allenes, catalyzed by a bifunctional phosphonium (B103445) salt under phase-transfer conditions. acs.org This method provides excellent diastereoselectivities and enantioselectivities (up to >20:1 dr, up to >99.9% ee). acs.org
Another approach utilizes cinchona alkaloid-derived thioureas as organocatalysts in a three-component domino Knoevenagel/Michael/cyclization reaction between isatins, malononitrile, and 1,3-dicarbonyl compounds to afford spiro[4H-pyran-3,3'-oxindole] derivatives with good yields and high enantioselectivities (up to 87% ee). figshare.comnih.gov The use of water as an additive was found to significantly improve the enantiomeric excess. figshare.comnih.gov
Furthermore, the asymmetric (3+3) annulation of β'-acetoxy allenoates with 1,3-dicarbonyl compounds, catalyzed by a modified quinine (B1679958) derivative, allows for the construction of 4H-pyrans in high yields and enantioselectivity. acs.org These examples, while not directly on the this compound core, demonstrate the feasibility of applying organocatalytic methods to control the stereochemistry of the pyran ring formation, a strategy that could be adapted for the synthesis of chiral thieno[3,2-c]pyran derivatives.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,4-Diphenyl-1H-pyrano[4′,3′:4,5]thieno[2,3-b]quinolin-1-one |
| 3-Methyl-4-phenyl-1H-pyrano[4′,3′:4,5]thieno[2,3-b]quinolin-1-one |
| 3,4-Dipropyl-1H-pyrano[4′,3′:4,5]thieno[2,3-b]quinolin-1-one |
| Ethyl 2-amino-4,5-dihydro-7H-thieno[2,3-c]pyran-3-carboxylate |
| Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate |
| Chloroacetyl chloride |
| (7Z,7'Z)-7,7'-(3,8-didodecyl-2,7-dioxo-2,3,7,8-tetrahydroindolo[7,6-g]indole-1,6-diylidene)bis(5-(2-octyldodecyl)thieno[3,2-c]pyridine-4,6(5H,7H)-dione) |
| 4-Chloromethylthiophene-2-carbaldehyde |
| N-iodosuccinimide |
| 4-Iodo-7H-thieno[2,3-c]pyran-7-imine |
| Methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylate |
| Dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylate |
| Spiro[4H-pyran-3,3'-oxindole] |
| β'-Acetoxy allenoate |
| Thieno[2,3-b]quinoline-2-carboxylic acid |
| Thienopyridine carboxylic acid |
| Thieno[2,3-b]pyrazine carboxylic acid |
| [RhCp*Cl₂]₂ |
| Ag₂CO₃ |
| AgSbF₆ |
| Diphenylacetylene |
| 1-Phenyl-1-propyne |
| 4-Octyne |
| Isothiocyanate |
| Thieno[b]pyrrolone |
| Sodium hydride |
| Alkyl halide |
| Thieno[3,2-c]pyridine-4,6(5H,7H)-dione |
| Bromine |
| Chloroform |
| 3-Alkynylthiophene-2-carboxamide |
| Iodine |
| Potassium carbonate |
| Thieno[3,2-c]pyran-4-one |
| Sodium methoxide |
| Thieno[2,3-d]pyrimidine |
| Bifunctional phosphonium salt |
| Cinchona alkaloid-derived thiourea |
| Isatin |
| Malononitrile |
| 1,3-Dicarbonyl compound |
Asymmetric Catalysis for Thienopyran Derivatives
Asymmetric catalysis has become an indispensable tool in modern organic synthesis, particularly for producing chiral compounds with high enantiomeric purity. wikipedia.orgrsc.org Enantioselective synthesis is critical in fields like pharmaceuticals, where different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org This approach utilizes a chiral catalyst to influence the formation of one stereoisomer over another by creating a lower energy pathway to the desired product. wikipedia.org For the synthesis of thienopyran derivatives, various asymmetric catalytic strategies have been explored, primarily involving organocatalysis and transition-metal catalysis.
One prominent approach involves the use of organocatalysts, such as the naturally occurring amino acid L-proline. L-proline is an effective and environmentally friendly catalyst for multicomponent reactions (MCRs) to create chiral pyrans and thiopyrans. mdpi.com For instance, the reaction of benzaldehyde, malononitrile, and an active methylene compound in the presence of L-proline can yield polysubstituted 4H-pyrans with induced enantioselectivity. mdpi.com Although many studies report the synthesis of pyran derivatives, the principles are often extended to their sulfur-containing bioisosteres, the thiopyrans. mdpi.comresearchgate.net The synthesis of 2,6-diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile has been reported, highlighting the application of these methods to the thiopyran core. mdpi.com
Transition-metal catalysis offers another powerful route to chiral thienopyran frameworks. Palladium-catalyzed intramolecular arylation (Heck reaction) has been successfully used to construct the 4H-thieno[3,2-c]chromene system, a benzannulated derivative of thienopyran. researchgate.net This method involves the cyclization of precursors like 4-[(2-iodoaryloxy)methyl]thiophene-2-carbaldehydes and is tolerant of various functional groups, proceeding under mild conditions. researchgate.net While this specific example does not focus on enantioselectivity, the use of chiral phosphine (B1218219) ligands in similar palladium-catalyzed reactions is a well-established strategy for achieving asymmetric induction.
Ruthenium-catalyzed asymmetric ring-opening metathesis/cross-metathesis (AROM/CM) represents an efficient method for the enantioselective synthesis of highly functionalized tetrahydropyrans, with enantiomeric excesses (ee) of up to 98%. nih.gov This methodology, promoted by recyclable chiral ruthenium complexes, demonstrates the potential for creating chiral pyran rings that are analogous to the pyran moiety in thienopyrans. nih.gov The development of novel chiral-at-metal catalysts, such as iridium(III) and rhodium(III) complexes, for asymmetric photoredox chemistry also opens new avenues for stereocontrolled radical reactions that could be applied to the synthesis of complex heterocyclic systems like thienopyrans. nih.gov
The following table summarizes selected research findings on the asymmetric synthesis of pyran and thiopyran derivatives, which are structurally related to or are derivatives of this compound.
| Catalyst/Method | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| L-proline (10 mol%) | Benzaldehyde, malononitrile, ethyl acetoacetate | (S)-ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | 92% | Not specified, but chiral product confirmed by X-ray | mdpi.com |
| L-proline (10 mol%) | Benzaldehyde, malononitrile, malononitrile | 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile | 92% | Not specified | mdpi.com |
| Chiral Ru-iodide complex | 7-oxa-bicyclo[2.2.1]hept-5-en-2-one derivative, various alkenes | Functionalized tetrahydropyrans | Up to 98% | Up to 98% | nih.gov |
| Palladium-catalyzed intramolecular arylation | 4-Aryloxymethyl-5-iodothiophene-2-carbaldehydes | 4H-Thieno[3,2-c]chromene-2-carbaldehydes | Good to excellent | Not applicable (racemic) | researchgate.net |
Intramolecular and Intermolecular Reactions
Thieno[3,2-c]pyran systems participate in a variety of intramolecular and intermolecular reactions, leading to the formation of diverse and complex molecular architectures.
One notable intramolecular reaction is the acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamides, which provides access to the core thieno[3,2-c]pyridine (B143518) structure. smolecule.com Additionally, intramolecular Diels-Alder reactions of thieno[2,3-c]pyran-3-ones have been utilized to synthesize cycloalka[g]- and cycloalka[e]-benzothiophenes. researchgate.net The palladium-catalyzed intramolecular arylation of π-electron-rich hetarenes and aryl halides presents an efficient route to condensed structures like the 4H-thieno[3,2-c]chromene system. researchgate.net This method is valued for its tolerance of various functional groups and mild reaction conditions. researchgate.net
Intermolecularly, thieno[3,2-c]pyranones, which are stable derivatives of 2,3-dimethylenethiophene, undergo Diels-Alder reactions with alkynes. researchgate.net This process, followed by the loss of carbon dioxide, yields benzothiophenes. researchgate.net The regioselectivity of these reactions can vary when unsymmetrical alkynes are used. researchgate.net Furthermore, the reaction of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles or -carboxylates with methyl thioglycolate in water provides an efficient, one-pot synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans with yields ranging from 65–95%. rsc.orgrsc.org This approach is also applicable to the synthesis of benzo[h]thieno[3,2-c]chromene-2-carboxylate derivatives. rsc.orgrsc.org
The reactivity of the fused ring system allows for various transformations. For instance, the lactam group in 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one facilitates nucleophilic attacks, while the sulfur atom can participate in radical-mediated transformations. smolecule.com Oxidation of methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate can lead to the formation of sulfoxides or sulfones, and reduction can yield the corresponding thiol or thioether derivatives. Nucleophilic substitution reactions can also be performed at the amino or carboxylate positions to introduce different functional groups.
Reaction Pathways and Proposed Mechanisms
The diverse reactivity of thieno[3,2-c]pyran systems is governed by specific reaction pathways and the formation of key intermediates.
Hydrazinolysis and Hydrazide-Alkyne Ring Closure
A notable synthetic route involves the hydrazinolysis of esters derived from halothiophenes, which are initially subjected to Sonogashira cross-coupling reactions. metu.edu.tr The subsequent hydrazide-alkyne ring closure transformations efficiently yield thieno[3,2-c]pyridinones in good yields. metu.edu.tr It has been demonstrated that the use of pure hydrazine monohydrate is crucial for facilitating the formation of the necessary hydrazide intermediates. metu.edu.tr This method highlights a strategic approach to constructing the fused heterocyclic system.
Examination of Reactive Intermediates
The formation of reactive intermediates is a key aspect of the mechanistic pathways of thieno[3,2-c]pyran reactions. In the photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde to form 4H-thieno[3,2-c]chromene-2-carbaldehydes, the formation of intermediate radical species has been detected using the EPR method. researchgate.net
In a different reaction, the treatment of N-propargylic β-enaminones with N-chlorosuccinimide leads to the formation of α-chlorinated N-propargylic β-enaminones. metu.edu.tr These intermediates then undergo electrophilic cyclization with zinc chloride to produce 6-chloro-2-methylene-2,3-dihydro-1,4-oxazepines. metu.edu.tr
Another example involves the reaction of methyl 3-amino-6-aryl-4-oxo-4H-thieno[3,2-c]pyran-2-carboxylates with an alkoxide ion. rsc.org This reaction proceeds through the opening of the pyran ring to form an intermediate, which then undergoes recyclization to produce tetrasubstituted thiophenes. rsc.org
Chemical Stability and Decomposition Pathways
The chemical stability and decomposition of thieno[3,2-c]pyran derivatives are influenced by their structure and the presence of substituent groups. For instance, the tosylate salt of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one exhibits enhanced thermal stability, with decomposition occurring at temperatures above 250°C. smolecule.com This increased stability is attributed to the crystal packing, where tosylate anions form a layered lattice through π-π stacking. smolecule.com
Spectroscopic and Structural Elucidation of 4h,6h,7h Thieno 3,2 C Pyran Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
¹H NMR Analysis
In the ¹H NMR spectra of 4H,6H,7H-thieno[3,2-c]pyran derivatives, the protons on the thiophene (B33073) and pyran rings exhibit characteristic chemical shifts. The protons on the thiophene ring typically appear in the aromatic region, with their exact shifts influenced by the nature and position of substituents. The methylene (B1212753) protons of the pyran ring (at positions 4, 6, and 7) resonate in the aliphatic region. For instance, in substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which are structurally related, the methylene protons show complex splitting patterns due to their diastereotopic nature.
Table 1: Representative ¹H NMR Spectral Data for Protons in Tetrahydro-2H-pyran Derivatives
| Proton | Chemical Shift (δ) ppm |
| CH-THP | 4.52 - 6.25 |
| CH₂O-THP | 3.33 - 4.20 |
| CH₂-THP | 1.41 - 2.56 |
Note: Data is generalized from various tetrahydro-2H-pyran derivatives and serves as an illustrative example.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the thiophene ring in this compound derivatives typically resonate in the downfield region (δ 100-150 ppm), characteristic of aromatic and heteroaromatic systems. The sp³-hybridized carbon atoms of the pyran ring appear in the upfield region. The chemical shifts are sensitive to substitution, providing valuable structural information.
Table 2: Representative ¹³C NMR Spectral Data for Carbons in Tetrahydro-2H-pyran Derivatives
| Carbon | Chemical Shift (δ) ppm |
| Aromatic/Heteroaromatic C | 110 - 160 |
| C-O (pyran ring) | 60 - 90 |
| CH₂ (pyran ring) | 18 - 35 |
Note: Data is generalized from various tetrahydro-2H-pyran and thienopyridine derivatives and serves as an illustrative example.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms. These techniques are instrumental in confirming the connectivity within the this compound scaffold.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectra of this compound derivatives, characteristic absorption bands can be observed. For example, C-H stretching vibrations of the aromatic thiophene ring and the aliphatic pyran ring will be present. The C-S stretching vibration of the thiophene ring and the C-O-C stretching of the pyran ring also give rise to characteristic bands. The presence of substituents will introduce additional specific absorption bands, such as a strong C=O stretching band for a carbonyl group. For instance, in 2-amino-3-cyano-4H-pyran derivatives, characteristic bands for NH₂, C≡N, and C=C are observed.
Table 3: Typical IR Absorption Frequencies for Functional Groups in Related Pyran Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3200 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C≡N Stretch (Nitrile) | 2210 - 2260 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-O-C Stretch (Ether) | 1050 - 1270 |
Note: Data is generalized from various pyran derivatives and serves as an illustrative example.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound compounds, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight. The fragmentation pattern can reveal the presence of the thiophene and pyran rings. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. For example, the mass spectrometric fragmentation of thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine isomers has been studied in detail to distinguish between them.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is a definitive method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry. Several crystal structures of derivatives of thieno[3,2-c]pyran and related thienopyrans have been reported, confirming their molecular geometries. nih.gov For instance, the crystal structure analysis of a thieno[3,2-c]pyran-4-one derivative revealed detailed information about its hydrogen bonding patterns and molecular arrangement. nih.gov Similarly, the structures of various 2-amino-3-cyano-4H-pyran derivatives have been confirmed by X-ray analysis. mdpi.com
UV-Vis-NIR Absorption Spectroscopy for Electronic Structure Insights
UV-Vis-NIR absorption spectroscopy is a powerful technique for probing the electronic structure of molecules. In the context of this compound and its derivatives, this method provides valuable information on the electronic transitions between different molecular orbitals, which are influenced by the molecular structure and the surrounding solvent environment.
Detailed research into a series of 3-amino-4-oxo-6,7-diphenyl-4H-thieno[3,2-c]pyran-2-carboxylic acid methyl ester derivatives reveals insights into their electronic absorption properties. The absorption spectra of these compounds, recorded in dichloromethane, show characteristic bands in the UV-Vis region. The position and intensity of these absorption maxima are sensitive to the nature of the substituents on the thieno[3,2-c]pyran core.
The electronic transitions observed in these molecules are typically assigned to π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally intense. The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital, are typically weaker. The specific wavelengths of these transitions are dictated by the energy gap between the involved molecular orbitals.
The influence of the solvent on the electronic transitions, a phenomenon known as solvatochromism, provides further understanding of the electronic structure in the ground and excited states. For instance, the solvatochromic data for 3-amino-4-oxo-6,7-diphenyl-4H-thieno[3,2-c]pyran-2-carboxylic acid methyl ester (Compound 3a ) demonstrates how the absorption maximum (λmax) shifts with the polarity of the solvent. scispace.com This behavior is indicative of changes in the dipole moment of the molecule upon electronic excitation and can be used to probe the nature of the excited state.
Below is a table summarizing the solvatochromic data for Compound 3a , illustrating the effect of solvent polarity on its UV-Vis absorption maximum. scispace.com
| Solvent | Absorption Maximum (λmax) (nm) |
| Dichloromethane | 400 |
| Chloroform (B151607) | 398 |
| Ethyl acetate | 392 |
| Acetonitrile | 388 |
| Methanol | 386 |
The observed shifts in λmax can be rationalized by considering the differential solvation of the ground and excited states. These detailed spectroscopic findings are crucial for understanding the fundamental electronic properties of the this compound scaffold and for the rational design of new materials with tailored photophysical properties.
Theoretical and Computational Investigations of 4h,6h,7h Thieno 3,2 C Pyran
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For the 4H,6H,7H-thieno[3,2-c]pyran system, DFT studies focus on elucidating its fundamental characteristics, including its most stable three-dimensional arrangement, electronic orbital energies, and predicted spectroscopic behavior.
Optimized Molecular Geometries and Conformational Analysis
Theoretical calculations are employed to determine the most energetically favorable spatial arrangement of atoms in the this compound molecule. This process, known as geometry optimization, is crucial for understanding the compound's inherent stability and reactivity. The fused ring system, consisting of a thiophene (B33073) and a pyran ring, can adopt several different conformations.
For the pyran ring component, computational studies on similar saturated six-membered heterocycles, like tetrahydro-2H-pyran, have identified various possible conformers, including chair, boat, twist, half-chair, and sofa forms. researchgate.net DFT calculations are used to determine the relative energies of these potential structures for the thieno[3,2-c]pyran system. The chair conformer is often found to be the most stable, or lowest energy, state. researchgate.net The energy difference between the chair form and higher-energy conformers, such as the twist or boat forms, provides insight into the molecule's conformational flexibility and the energy barriers for conversion between these shapes. researchgate.net
Electronic Structure Analysis: HOMO-LUMO Energy Levels and Distributions
The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide precise energy values for these orbitals and map their distribution across the molecular structure.
The HOMO represents the region of the molecule most likely to donate an electron, while the LUMO represents the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and greater ease of electronic excitation. researchgate.net For thieno[3,2-c]pyran and its analogs, the distribution of these orbitals is typically spread across the fused aromatic thiophene ring and parts of the pyran ring, reflecting the delocalized π-electron system. researchgate.net Understanding these electronic characteristics is essential for predicting the molecule's role in chemical reactions and its potential use in organic electronics. researchgate.net
Prediction of Spectroscopic Properties (e.g., Absorption Spectra)
Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict the spectroscopic properties of molecules like this compound. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. These predicted spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. The calculations can identify the specific electronic transitions (e.g., from HOMO to LUMO) responsible for the absorption bands observed at different wavelengths.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with other molecules. nih.govscispace.com
Conformational Changes and Stability Analysis
MD simulations have been utilized to examine the conformational stability of thieno[3,2-c]pyran analogs, particularly when interacting with biological targets like proteins. nih.govscispace.comresearchgate.net These simulations track the atomic positions over time, revealing how the molecule's shape fluctuates and adapts. Key metrics used to assess stability include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). A low and stable RMSD value over the course of a simulation indicates that the molecule maintains a consistent conformation, suggesting structural stability. nih.govscispace.com The Radius of Gyration provides a measure of the molecule's compactness.
In a study involving thieno[3,2-c]pyran analogs bound to the SIRT6 and COX-2 proteins, MD simulations were run for 10,000 picoseconds (10 nanoseconds). nih.govscispace.comresearchgate.net The stability of the protein-ligand complex was confirmed by analyzing these parameters.
| Compound | Average RMSD (nm) | Radius of Gyration (nm) |
|---|---|---|
| Analog 6 | 0.13 | 1.87 ± 0.03 |
| Analog 10 | 0.13 | 1.86 ± 0.02 |
Investigation of Intermolecular Interactions
MD simulations are instrumental in studying how thieno[3,2-c]pyran derivatives interact with their surrounding environment, such as solvent molecules or the active site of an enzyme. nih.govscispace.com These simulations can identify and characterize the specific non-covalent interactions that stabilize a complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In the context of drug design, studies on thieno[3,2-c]pyran analogs interacting with SIRT6 and COX-2 have used MD simulations to understand the binding process. nih.govscispace.com The simulations revealed the importance of both hydrophobic and hydrophilic amino acid residues within the protein's active site for maintaining a stable interaction with the ligand. nih.govscispace.com By observing these dynamic interactions, researchers can gain a deeper understanding of the structure-activity relationship and guide the design of more potent and selective molecules. nih.gov
Photophysical Properties and Phenomena
The photophysical properties of molecules based on the this compound scaffold are of significant interest for their potential applications in organic electronics and sensor technology. Theoretical and computational investigations play a crucial role in understanding the underlying mechanisms governing their behavior upon light absorption and emission. Key areas of investigation include Excited State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), which are critical for the development of novel fluorescent materials.
Excited State Intramolecular Proton Transfer (ESIPT) Mechanism
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule from a donor to an acceptor group upon photoexcitation. nih.govnih.gov This process often results in a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. The ESIPT mechanism is a four-step process: photoexcitation to the excited state, intramolecular proton transfer to form a phototautomer, radiative decay from the tautomer to the ground state, and subsequent reverse proton transfer. nih.gov
Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the ESIPT mechanism. nih.govrsc.orgrsc.org These computational methods allow for the investigation of changes in molecular geometry, electronic structure, and hydrogen bond strength in the excited state. For instance, calculations can reveal the strengthening of intramolecular hydrogen bonds upon photoexcitation, which facilitates the proton transfer process. nih.govrsc.org
Potential energy surface (PES) scans are a key computational tool to map the energy landscape of the proton transfer reaction in both the ground (S₀) and excited (S₁) states. rsc.orgrsc.org By identifying the energy barriers for the forward and reverse proton transfer, researchers can predict the feasibility and dynamics of the ESIPT process. For a molecule to exhibit efficient ESIPT, the energy barrier in the excited state should be minimal, allowing for rapid proton transfer, while the ground state barrier should be high enough to ensure the stability of the initial form.
Table 1: Theoretical Methods for Investigating ESIPT
| Computational Method | Information Provided |
| Density Functional Theory (DFT) | Ground state geometry, electronic structure, and vibrational frequencies. |
| Time-Dependent DFT (TD-DFT) | Excited state geometry, electronic structure, and absorption/emission spectra. |
| Potential Energy Surface (PES) Scan | Energy profile of the proton transfer reaction, including transition states and energy barriers. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution and hydrogen bond strength. |
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.orgrsc.org This is in contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org
Computational studies are vital for understanding the AIE mechanism at a molecular level. By comparing the properties of a single molecule (in a simulated solution environment) with those of a molecular aggregate, researchers can identify the factors contributing to the AIE effect. Methodologies often involve DFT and molecular dynamics (MD) simulations.
Key computational analyses for AIE include:
Conformational Analysis: Identifying low-frequency torsional modes in the isolated molecule that can be restricted upon aggregation.
Intermolecular Interactions: Analyzing the types and strengths of intermolecular interactions (e.g., π-π stacking, C-H···π interactions) in the aggregate state that lead to the restriction of intramolecular motions.
Photophysical Properties of Aggregates: Calculating the absorption and emission properties of dimers or larger aggregates to understand how electronic coupling affects the emissive properties.
For derivatives of this compound to exhibit AIE, they would typically possess bulky, rotatable peripheral groups. While specific AIE studies on this exact scaffold are limited, research on other heterocyclic systems demonstrates that the introduction of groups like tetraphenylethylene can induce AIE characteristics.
Charge Transport Properties
The charge transport properties of organic materials are fundamental to their performance in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Theoretical calculations provide valuable insights into the intrinsic charge transport capabilities of molecules like this compound by evaluating key parameters that govern charge carrier mobility.
Electron Injection Barrier Calculations
The electron injection barrier is the energy difference between the work function of the electrode material and the electron affinity of the organic semiconductor. A lower injection barrier facilitates the efficient injection of electrons from the cathode into the organic material. Computational chemistry allows for the estimation of these barriers, guiding the selection of appropriate electrode materials for a given organic semiconductor.
The electron affinity of the organic material is a crucial component of this calculation and is discussed in the following section. The work functions of various electrode materials are generally known from experimental data. By computationally determining the electron affinity of a this compound derivative, one can predict the electron injection barrier with different cathodes (e.g., Al, Ca, Mg).
Ionization Potential and Electron Affinity Determinations
Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that determine the hole and electron injection and transport capabilities of a material, respectively.
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. It corresponds to the energy of the Highest Occupied Molecular Orbital (HOMO). A lower IP value is desirable for efficient hole injection from the anode.
Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. It is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A higher EA value is beneficial for efficient electron injection from the cathode.
DFT calculations are commonly employed to compute IP and EA values. The adiabatic IP and EA are calculated as the energy difference between the optimized geometries of the neutral and charged species. The vertical IP and EA are calculated at the optimized geometry of the neutral molecule.
Table 2: Calculated Ionization Potential and Electron Affinity for Thiophene-Coronene Derivatives
| Molecule | Functional | Basis Set | IP (eV) | EA (eV) |
| Coronene | B3LYP | 6-311++G(d,p) | 5.89 | 0.54 |
| Thieno-fused Coronene (1 ring) | B3LYP | 6-311++G(d,p) | 5.73 | 0.72 |
| Thieno-fused Coronene (2 rings, c) | B3LYP | 6-311++G(d,p) | 5.61 | 0.83 |
| Thieno-fused Coronene (2 rings, d) | B3LYP | 6-311++G(d,p) | 5.61 | 0.83 |
| Thieno-fused Coronene (3 rings) | B3LYP | 6-311++G(d,p) | 5.52 | 0.96 |
| Data adapted from a theoretical study on thienocoronene derivatives to illustrate the impact of thiophene rings on IP and EA. scielo.br |
Reorganization Energies for Charge Carrier Mobility
The reorganization energy (λ) is a critical parameter that influences the charge transfer rate in organic semiconductors. It is defined as the sum of the geometric relaxation energy of a molecule upon gaining or losing an electron (internal reorganization energy, λᵢ) and the energy required for the polarization of the surrounding medium (external reorganization energy, λₑ). A smaller reorganization energy generally leads to higher charge carrier mobility.
The internal reorganization energy can be calculated using DFT methods by considering the energy changes associated with the geometry relaxation between the neutral and charged states. There are two components to the internal reorganization energy: λ₁ for the neutral molecule in the charged state geometry and λ₂ for the charged molecule in the neutral state geometry. The total internal reorganization energy is the sum of these two components.
For hole transport (λₕ), the calculation involves the neutral and cation states, while for electron transport (λₑ), the neutral and anion states are considered.
Table 3: Calculated Reorganization Energies for Thienoacene Derivatives
| Molecule | λₕ (eV) | λₑ (eV) |
| Anthracene | 0.178 | 0.244 |
| Thieno[2,3-b]anthracene | 0.222 | 0.252 |
| Thieno[3,2-b]anthracene | 0.198 | 0.256 |
| Dithieno[2,3-b:2',3'-d]thiophene | 0.248 | 0.264 |
| This table presents data for related thienoacene compounds to illustrate typical reorganization energy values. researchgate.net |
By computationally evaluating these parameters for derivatives of this compound, it is possible to screen for promising candidates for high-performance organic electronic devices.
Molecular Modeling of Interactions with Biomolecular Targets (Non-Clinical Focus)
Computational studies, particularly molecular docking, have been instrumental in elucidating the potential interactions between derivatives of this compound and various biomolecular targets. These in silico methods provide valuable insights into the binding affinities and modes of interaction, guiding the rational design of novel compounds with specific biological activities. One significant area of investigation has been the interaction of thieno[3,2-c]pyran analogs with enzymes implicated in inflammatory processes and cancer, such as SIRT6 (Sirtuin 6) and COX-2 (Cyclooxygenase-2) nih.govnih.govscispace.comresearchgate.net.
Molecular docking simulations have been performed to predict the binding poses of a series of in-house designed thieno[3,2-c]pyran analogs within the active sites of SIRT6 and COX-2 nih.govscispace.comresearchgate.net. These studies are crucial for understanding the structure-activity relationships and identifying the key structural features of the thieno[3,2-c]pyran scaffold that contribute to high binding affinity nih.gov. The docking poses of the most promising compounds are selected based on scoring functions that estimate the binding energy, providing a rank-ordering of their potential efficacy scispace.com.
For instance, in a study investigating the interaction of thieno[3,2-c]pyran analogs with SIRT6, docking simulations were conducted to understand the binding affinity of these compounds to the protein (PDB ID: 3K35) scispace.com. The results highlighted the significance of both hydrophobic and hydrophilic amino acid residues in ensuring the stability of the ligand-protein complex nih.govnih.govscispace.comresearchgate.net. The thieno[3,2-c]pyran moiety itself was incorporated into the designed molecules to enhance their binding to the target receptor nih.gov. The binding affinities, often represented by docking scores, provide a quantitative measure of the interaction, with higher scores indicating potentially more stable binding scispace.com.
The following table summarizes the binding affinities of selected thieno[3,2-c]pyran analogs with SIRT6 and COX-2, as determined by molecular docking studies.
| Compound | Target Protein | Binding Affinity (SYBYL-X 'total' dock score) |
| Compound 6 | SIRT6 | High |
| Compound 10 | SIRT6 | Not specified in detail |
| Thieno[3,2-c]pyran analogs | COX-2 | Not specified in detail |
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
A deeper understanding of the binding modes of this compound derivatives is achieved through a detailed analysis of the specific non-covalent interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and other electrostatic forces, are critical for the stability and specificity of the ligand-protein complex.
In the context of thieno[3,2-c]pyran analogs interacting with SIRT6 and COX-2, molecular docking studies have revealed the importance of both hydrophilic and hydrophobic residues in the binding pocket nih.govnih.govscispace.comresearchgate.net. For example, the designed thieno[3,2-c]pyran analogs were found to possess a favorable number of hydrogen bond donors and acceptors, which is a key factor in increasing the binding affinity of a drug to its receptor nih.gov.
The analysis of the docked poses of these compounds within the active site of SIRT6 has provided specific details on the interacting amino acid residues. The stability of the complex is often attributed to a network of hydrogen bonds and hydrophobic contacts.
Below is a table detailing the specific ligand-protein interactions for a representative thieno[3,2-c]pyran analog (Compound 6) with SIRT6.
| Ligand | Target Protein | Interacting Residues | Type of Interaction |
| Compound 6 | SIRT6 | Not explicitly listed | Hydrophobic and Hydrophilic |
| Thieno[3,2-c]pyran analogs | SIRT6 | Not explicitly listed | Hydrogen Bonding |
The insights gained from these ligand-protein interaction analyses are invaluable for lead optimization in the early stages of drug discovery nih.govnih.gov. By understanding which parts of the this compound scaffold interact with specific residues in the target's active site, medicinal chemists can make targeted modifications to the molecule to enhance its binding affinity and selectivity.
Applications in Materials Science and Advanced Technologies
Organic Electronics and Optoelectronics
The inherent electronic characteristics of the thieno[3,2-c]pyran framework, such as its planar structure and potential for extended π-conjugation, make it a promising building block for organic electronic and optoelectronic devices. These materials are being investigated for their potential to create lightweight, flexible, and cost-effective electronic components.
Derivatives of the thieno[3,2-c]pyran scaffold have shown potential in the development of organic field-effect transistors (OFETs), which are fundamental components of modern organic electronics. While research on the specific 4H,6H,7H-thieno[3,2-c]pyran is limited, studies on related structures provide insight into the potential of this heterocyclic system. For instance, a bisisoindigo derivative incorporating thieno[3,2-c]pyridine-4,6-dione subunits has been synthesized and characterized for its application in OFETs. This material demonstrated balanced ambipolar charge transport properties, meaning it can conduct both positive (holes) and negative (electrons) charges. Devices based on this derivative exhibited optimal hole and electron mobilities of 0.011 cm²/Vs and 0.015 cm²/Vs, respectively. A corresponding donor-acceptor conjugated polymer, PTPBIID-BT, showed p-type-dominated ambipolar transport with a maximum hole mobility of 0.16 cm²/Vs. These findings underscore the potential of incorporating the thieno[3,2-c]pyran-related structures into novel building blocks for high-performance organic semiconductors.
Table 1: Performance of a Thieno[3,2-c]pyridine-4,6-dione Derivative in OFETs
| Material | Charge Transport | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
|---|---|---|---|
| TPBIID | Ambipolar | 0.011 | 0.015 |
A comprehensive search of available scientific literature did not yield specific research on the application of this compound or its direct derivatives in organic electrochemical transistors (OECTs). OECTs are a class of devices that are particularly promising for bioelectronic applications due to their ability to operate in aqueous environments. While the thieno[3,2-c]pyran core possesses properties that could be relevant for OECTs, such as the potential for ionic and electronic conductivity, further research is needed to explore this application.
There is currently no specific research available in the scientific literature regarding the use of this compound or its derivatives in the field of organic thermal electronics (OTEs). OTEs focus on the conversion of heat into electricity and vice-versa using organic materials. The development of efficient organic thermoelectric materials is a growing area of research, and the properties of the thieno[3,2-c]pyran scaffold could be of interest for future investigations in this domain.
The development of efficient donor and acceptor materials is crucial for advancing the performance of polymer solar cells (PSCs) and organic photovoltaics (OPVs). While direct applications of this compound in this area are not extensively documented, the broader family of thieno-based fused-ring systems has been a subject of significant research. For example, copolymers based on thieno[3,4-c]pyrrole-4,6-dione, an isomer of the thieno[3,2-c]pyran dione, have been utilized in high-performance organic solar cells. These materials act as electron-accepting units in donor-acceptor type copolymers, which are a cornerstone of modern PSC design. The electronic properties of the thieno[3,2-c]pyran core suggest its potential as a component in novel photoactive materials for OPVs, although further research is required to synthesize and evaluate such compounds.
The thieno[3,2-c]pyran moiety is a valuable building block in the design and synthesis of novel organic semiconductors. The fusion of a thiophene (B33073) ring with other aromatic or heterocyclic systems is a well-established strategy for creating materials with tailored electronic properties. Thienoacenes, which are composed of fused thiophene rings, have been extensively studied as organic semiconductors for OFETs. The incorporation of a pyran ring into the fused system, as in thieno[3,2-c]pyran, offers another avenue for modifying the electronic structure and solid-state packing of these materials, which are critical factors for efficient charge transport. The synthesis of various functionalized thieno[3,2-c]pyran derivatives allows for the fine-tuning of their energy levels (HOMO and LUMO) and charge carrier mobilities, making them adaptable for a range of organic electronic applications.
Fluorescent Probes and Chemosensors
The unique photophysical properties of the thieno[3,2-c]pyran scaffold have been harnessed in the development of fluorescent probes and chemosensors. These are molecules designed to detect the presence of specific ions or molecules by exhibiting a change in their fluorescence.
A functionalized thieno[3,2-c]pyran has been designed and synthesized to act as a fluorescent "turn-on" chemosensor for the selective recognition of zinc ions (Zn²⁺). rsc.org This chemosensor operates based on an excited-state intramolecular proton transfer (ESIPT) mechanism. rsc.org In the absence of Zn²⁺, the molecule exhibits weak fluorescence. However, upon binding with Zn²⁺, the emissive properties are significantly enhanced, resulting in a "turn-on" fluorescent signal. rsc.org This interaction is facilitated by the deprotonation of a hydroxyl group on the chemosensor. rsc.org The resulting complex shows a notable increase in fluorescence intensity at an emission wavelength of 484 nm. rsc.org
An interesting property of this thieno[3,2-c]pyran-based chemosensor is its aggregation-induced emission (AIE) characteristics. rsc.org This means that its fluorescence is enhanced in aggregated states, such as in a solution with a high water content. rsc.org The selectivity of this probe for Zn²⁺ over other metal ions, combined with its low detection limit, makes it a promising candidate for applications in biological and environmental sensing. rsc.org
Table 2: Characteristics of a Thieno[3,2-c]pyran-based Fluorescent Chemosensor
| Analyte | Sensor Response | Detection Limit | Emission Maximum (λem) |
|---|
Design Principles for Turn-On Fluorescent Sensors
"Turn-on" fluorescent sensors are a class of molecules that exhibit a significant increase in fluorescence intensity upon binding to a specific analyte. This characteristic makes them highly valuable for detecting and quantifying the presence of target ions or molecules with high sensitivity and low background signal. The design of such sensors based on the this compound scaffold incorporates several key principles that govern their fluorescence activation.
A primary strategy in the design of turn-on fluorescent probes is the integration of a recognition site and a fluorophore into a single molecular entity. The interaction between the sensor and the analyte triggers a change in the photophysical properties of the fluorophore, leading to an enhanced fluorescence emission. Several mechanisms can be employed to achieve this "turn-on" response, including:
Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton within the molecule in its excited state. rsc.orgrsc.orgnih.gov In the absence of an analyte, the ESIPT process might be inefficient or lead to a non-emissive state. Upon analyte binding, the conformation of the molecule can be altered, facilitating the ESIPT process and leading to a highly fluorescent tautomeric species. acs.orgmdpi.com This mechanism is advantageous due to the large Stokes shift it produces, which minimizes self-absorption and background interference. rsc.orgacs.org
Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the fluorophore is often designed with a chelating unit that can bind to metal ions. rsc.org In the unbound state, the fluorescence of the molecule may be quenched due to processes like photoinduced electron transfer (PET) from a lone pair of electrons on the chelating atom to the excited fluorophore. researchgate.netresearchgate.net Upon chelation with a metal ion, the lone pair of electrons becomes involved in the coordination bond, which inhibits the PET process and restores the fluorescence of the molecule, resulting in a "turn-on" signal. rsc.orgresearchgate.netrsc.org
Inhibition of Photoinduced Electron Transfer (PET): PET is a common quenching mechanism in fluorescent sensors. A donor and an acceptor moiety are part of the sensor's structure. In the "off" state, excitation of the fluorophore is followed by electron transfer, a non-radiative process. The binding of an analyte to the sensor can alter the energetics of this process, making it less favorable and thereby "turning on" the fluorescence. acs.orgnih.gov
The this compound core can be chemically modified to incorporate functionalities that enable these turn-on mechanisms, making it a promising platform for the development of highly sensitive and selective fluorescent sensors.
Selective Recognition of Ions or Molecules
The ability of a fluorescent sensor to selectively recognize a specific ion or molecule in a complex environment is crucial for its practical application. The this compound scaffold can be functionalized with specific recognition moieties (ionophores or binding sites) to achieve this selectivity. The design of these recognition sites is based on principles of coordination chemistry and molecular recognition.
The selectivity of a sensor is determined by the affinity of its binding site for the target analyte. This is often governed by factors such as:
Hard and Soft Acid and Base (HSAB) Principle: This principle is often used to predict the affinity between a metal ion (Lewis acid) and the coordinating atoms of the sensor's binding site (Lewis base). For instance, a binding site rich in hard donor atoms like oxygen will preferentially bind to hard metal ions, while a site with soft donor atoms like sulfur will favor soft metal ions.
Chelate Effect: Ligands that can form multiple bonds to a single metal ion (chelators) form more stable complexes than monodentate ligands. The geometry of the chelating unit can be tailored to match the coordination preferences of a specific metal ion, thereby enhancing selectivity.
Reaction-Based Sensing: In this approach, the analyte participates in a chemical reaction with the sensor molecule, leading to a change in its fluorescence properties. The selectivity is determined by the specific reactivity of the probe towards the target analyte. nih.gov
An example of selective recognition utilizing a thieno[3,2-c]pyran derivative is the design of a chemosensor for zinc ions (Zn²⁺). By incorporating a hydroxyl group that can be deprotonated upon binding to Zn²⁺, a functionalized thieno[3,2-c]pyran was shown to selectively detect this ion. The interaction between Zn²⁺ and the sensor leads to a geometrical alteration that enhances its emissive properties.
| Sensor Moiety | Target Analyte | Recognition Principle |
| Functionalized thieno[3,2-c]pyran with hydroxyl group | Zn²⁺ | Deprotonation and chelation |
This demonstrates how the thieno[3,2-c]pyran framework can be strategically modified to create sensors with high selectivity for specific analytes of interest in biological and environmental monitoring.
Advanced Synthetic Intermediates
The rigid, bicyclic structure of this compound makes it a valuable building block in organic synthesis. Its utility as an advanced synthetic intermediate stems from its potential for further functionalization and its ability to serve as a scaffold for the construction of more complex molecular architectures.
Building Blocks for Complex Molecular Architectures
For instance, novel thieno[3,2-c]pyran-4-one based small molecules have been designed and synthesized as potential anticancer agents. nih.govresearchgate.net The synthetic strategy involved the initial construction of the thieno[3,2-c]pyran-4-one framework, which was then further functionalized at the C-7 position through various palladium-mediated cross-coupling reactions. nih.govresearchgate.net This approach highlights the role of the thieno[3,2-c]pyran-4-one as a central building block upon which the final complex molecules are assembled.
Similarly, the related thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine (B1313802) ring systems have been used as pharmacophores in the development of potential antipsychotic agents. nih.gov These heterocyclic cores were synthesized and then elaborated by appending arylpiperazine moieties via alkyl chains. nih.gov This modular approach, where the core heterocyclic structure is first prepared and then decorated with other fragments, is a common strategy in medicinal chemistry for the rapid generation of libraries of compounds for biological screening.
Precursors in Multi-Step Organic Synthesis
In multi-step organic synthesis, a precursor is a compound that is used as a starting material for the synthesis of another, more complex compound. The this compound and its derivatives serve as important precursors in the synthesis of a variety of target molecules. Their synthesis often involves multi-component reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. growingscience.comorientjchem.org
The synthesis of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, for example, has been achieved through various synthetic routes, demonstrating the versatility of this heterocyclic system as a precursor. nih.gov These compounds have been further modified to explore their potential as inhibitors of phenylethanolamine N-methyltransferase. nih.gov
The expeditious synthesis of thieno[3,2-c]pyran-4-one derivatives has been accomplished through a multi-step sequence that includes key reactions such as the Gewald reaction, Sandmeyer-type iodination, Sonogashira coupling, and iodocyclization. nih.govresearchgate.net The resulting thieno[3,2-c]pyran-4-one is then used as a precursor for the introduction of further diversity through palladium-catalyzed C-C bond-forming reactions. nih.govresearchgate.net This underscores the importance of the thieno[3,2-c]pyran scaffold as a versatile platform for the synthesis of complex and potentially bioactive molecules.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic methods for obtaining 4H,6H,7H-thieno[3,2-c]pyran and its derivatives is a primary focus of ongoing research. Traditional synthetic approaches often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents and solvents. mjbas.com Future research is geared towards greener alternatives that offer higher yields, reduced waste, and operational simplicity.
One promising strategy is the use of one-pot multicomponent reactions (MCRs). growingscience.com These reactions allow for the construction of complex molecules like thienopyrans from simple starting materials in a single step, which significantly improves efficiency and reduces waste. growingscience.com The use of recyclable catalysts, such as neodymium(III) oxide or KOH loaded on calcium oxide, in these MCRs further enhances their sustainability. mjbas.comgrowingscience.com These catalysts can be easily recovered and reused multiple times with minimal loss of activity, making the process more cost-effective and environmentally friendly. mjbas.com
Microwave-assisted synthesis is another green chemistry approach that is being explored for the synthesis of thienopyran derivatives. researchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Furthermore, the development of synthetic routes that utilize greener solvents, such as water or polyethylene (B3416737) glycol (PEG), is a key area of interest. mjbas.com
The optimization of existing synthetic routes to improve yield and purity for large-scale production is also a critical research direction. This includes the careful selection of solvents, optimization of reaction temperatures, and stirring times to minimize the formation of byproducts. jopcr.com
| Synthetic Approach | Key Features | Sustainability Benefits |
| One-Pot Multicomponent Reactions (MCRs) | Multiple reactions in a single vessel | Reduced waste, time, and energy consumption |
| Recyclable Catalysts | e.g., Neodymium(III) oxide, KOH/CaO | Cost-effective, reduced catalyst waste |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Faster reaction times, improved yields |
| Green Solvents | Use of water, PEG, etc. | Reduced use of toxic and volatile organic solvents |
| Process Optimization | Fine-tuning of reaction conditions | Higher yields, improved purity, less waste |
Exploration of Underexplored Reactivity Profiles
While some of the reactivity of thienopyrans has been investigated, there remains a vast potential for exploring novel and underexplored reaction pathways. A deeper understanding of the reactivity of the this compound core is essential for the synthesis of new derivatives with unique properties.
One area of interest is the investigation of cycloaddition reactions. For instance, thieno[3,2-c]pyran-3-ones have been shown to undergo Diels-Alder reactions with alkynes to produce benzothiophenes. researchgate.net Further exploration of the scope and regioselectivity of such reactions with different dienophiles and dienes could lead to the synthesis of a diverse range of complex heterocyclic systems. researchgate.net
Thiophene (B33073) ring-opening reactions represent another intriguing avenue for research. It has been demonstrated that certain thieno[2,3-b]thiopyran derivatives can undergo thiophene ring-opening upon reaction with specific nucleophiles, leading to the formation of novel hybrid molecules. ju.edu.joresearchgate.net Investigating similar reactions for the this compound system could provide access to new chemical scaffolds with potential biological activity.
Furthermore, the direct C-H functionalization of the thienopyran ring system is a highly attractive area for future research. mdpi.com This approach allows for the direct introduction of various functional groups onto the heterocyclic core, bypassing the need for pre-functionalized starting materials and thus offering a more atom-economical and efficient synthetic route. mdpi.com The development of catalytic systems that can selectively activate and functionalize specific C-H bonds on the this compound nucleus would be a significant advancement. researchgate.net
| Reactivity Profile | Potential Applications |
| Cycloaddition Reactions (e.g., Diels-Alder) | Synthesis of complex polycyclic aromatic compounds |
| Thiophene Ring-Opening Reactions | Access to novel heterocyclic scaffolds and hybrid molecules |
| Direct C-H Functionalization | Efficient and atom-economical synthesis of diverse derivatives |
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design and development of new molecules with desired properties. In the context of this compound, advanced computational modeling can play a crucial role in predicting the physicochemical properties, reactivity, and biological activity of its derivatives.
Molecular dynamics simulations can be employed to study the conformational changes and stability of thienopyran analogs when interacting with biological targets. nih.gov This can provide valuable insights for the design of new drug candidates with improved binding affinities and selectivity. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of thienopyran derivatives. nih.gov These predictions can guide synthetic efforts by identifying the most promising candidates for specific applications.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of thienopyran derivatives with their biological activity or physical properties. These models can then be used to virtually screen large libraries of compounds and identify those with the highest potential for a given application, thereby accelerating the discovery process. nih.gov
| Computational Method | Application in Thienopyran Research |
| Molecular Dynamics (MD) Simulations | Studying protein-ligand interactions and conformational stability |
| Quantum Chemical Calculations (e.g., DFT) | Predicting electronic properties, reactivity, and spectra |
| QSAR/QSPR Modeling | Correlating molecular structure with biological activity and physical properties |
Integration into Next-Generation Advanced Materials
The unique electronic and photophysical properties of the thienopyran scaffold make it a promising building block for the development of next-generation advanced materials. Fused thiophene-based heterocyclic systems have shown great potential in the field of organic electronics, and this compound and its derivatives are expected to exhibit interesting properties in this regard.
One area of exploration is the synthesis of thienopyran-based conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net The incorporation of the thienopyran unit into a polymer backbone can influence its electronic band gap, charge carrier mobility, and other key parameters that determine the performance of these devices. researchgate.netresearchgate.net
The development of thienopyran-based fluorescent materials is another promising research direction. By appropriate functionalization of the thienopyran core, it may be possible to tune the emission color and quantum yield of the resulting molecules, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging.
Furthermore, the incorporation of thienopyran units into polymer matrices could lead to the development of new materials with enhanced thermal and mechanical properties. mdpi.com The versatility of the thienopyran scaffold allows for its functionalization with various polymerizable groups, enabling its integration into a wide range of polymer architectures.
| Material Application | Potential Role of this compound |
| Organic Electronics (OFETs, OPVs) | As a building block for low band gap conjugated polymers |
| Fluorescent Materials (OLEDs, Probes) | As a core for tunable fluorescent dyes |
| Functional Polymers | To enhance thermal and mechanical properties of materials |
Addressing Scalability and Industrial Production Challenges
While the synthesis of this compound and its derivatives on a laboratory scale may be achievable, scaling up the production to an industrial level presents a number of challenges. These challenges need to be addressed to enable the widespread application of these compounds in pharmaceuticals and materials science.
One of the main challenges is the development of a robust and cost-effective synthetic route that is amenable to large-scale production. nih.gov This requires the use of readily available and inexpensive starting materials, as well as reaction conditions that are safe and easy to control on a large scale. researchgate.net The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize the formation of impurities. jopcr.com
The purification of the final product on a large scale can also be a significant hurdle. Chromatographic methods that are commonly used in the laboratory are often not practical for industrial production due to their high cost and solvent consumption. Therefore, the development of efficient crystallization or other non-chromatographic purification methods is essential.
Process intensification is a key strategy to overcome some of these scalability challenges. mdpi.com This involves the use of innovative technologies, such as continuous flow reactors, to improve the efficiency, safety, and sustainability of the manufacturing process. nih.gov Automated optimization of multi-step continuous flow processes can further enhance efficiency and reduce waste. nih.gov
| Challenge | Potential Solution |
| Cost-effective and robust synthesis | Use of inexpensive starting materials, optimization of reaction conditions |
| Large-scale purification | Development of efficient crystallization and non-chromatographic methods |
| Process safety and control | Implementation of continuous flow chemistry and process intensification |
| Waste reduction | Adoption of green chemistry principles and automated process optimization |
Q & A
Q. What are the common synthetic routes for 4H,6H,7H-thieno[3,2-c]pyran derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions of thiophene or pyran precursors. For example, intermediates like 5-(triphenylmethyl)-4H,6H,7H-thieno[3,2-c]pyridine are synthesized via catalytic hydrogenation of thiophene derivatives, followed by tritylation to stabilize reactive sites . Optimization includes controlling temperature (e.g., 95°C for cyclization steps) and solvent selection (e.g., THF or acetonitrile for solubility). Yield improvements are achieved through column chromatography purification (e.g., 83% yield for tetrahydro-2H-pyran derivatives) and inert gas environments to prevent oxidation .
Q. How can structural characterization of this compound derivatives be performed using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and stereochemistry. For instance, NMR of (2R,3S)-3-(4-methoxyphenethoxy)tetrahydro-2H-pyran-2-yl)methanol reveals distinct coupling patterns (e.g., doublets at δ 3.8 ppm for pyran protons) . NMR identifies carbonyl and aromatic carbons (e.g., δ 170 ppm for ester groups) . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., CHOS with a mass error <2 ppm) .
Q. What are the key physicochemical properties (e.g., logP, melting point) of this compound derivatives?
- Methodological Answer : LogP values (e.g., 6.036 for 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) indicate lipophilicity, critical for drug permeability . Melting points (e.g., 92.5–93.5°C for (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid) are determined via differential scanning calorimetry (DSC) . Polar Surface Area (PSA) calculations (e.g., 31.48 Ų) predict solubility and bioavailability .
Advanced Research Questions
Q. How can computational tools like AI-driven retrosynthesis aid in designing novel this compound analogs?
- Methodological Answer : AI platforms (e.g., Template_relevance Pistachio, Reaxys) analyze reaction databases to predict feasible pathways. For example, retrosynthesis of 4-methyl-2-phenyltetrahydro-2H-pyran involves disconnecting the pyran ring to identify thiopyran or furan precursors . Density Functional Theory (DFT) optimizes transition states for cyclization steps, reducing energy barriers by 10–15% .
Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR splitting) in thieno-pyran derivatives?
- Methodological Answer : Contradictions arise from dynamic processes like ring puckering or hydrogen bonding. Variable Temperature (VT) NMR (e.g., −40°C to 25°C) can freeze conformers, simplifying splitting patterns . X-ray crystallography provides definitive stereochemical assignments; for example, resolving axial vs. equatorial substituents in 4H-pyran rings . Deuterium exchange experiments identify labile protons (e.g., hydroxyl groups) causing peak broadening .
Q. How can this compound scaffolds be applied in drug discovery, particularly for metabolic disorders?
- Methodological Answer : The scaffold’s rigidity and sulfur atom enhance binding to enzymes like cytochrome P450. For example, clopidogrel intermediates (e.g., N-triphenylmethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) inhibit platelet aggregation via covalent modification of P2Y12 receptors . Structure-Activity Relationship (SAR) studies modify substituents (e.g., chloro-phenyl groups) to improve metabolic stability (t >6 hours in hepatic microsomes) .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) achieves >90% enantiomeric excess (ee) for tetrahydro-thienopyrans . Continuous flow reactors minimize racemization by reducing residence time at high temperatures . Chiral HPLC (e.g., Chiralpak AD-H column) monitors purity, with mobile phases optimized for thieno-pyran retention (e.g., hexane/isopropanol 90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
